1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene
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Overview
Description
1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chlorine atom and a sulfanyl group attached to a 1-chloro-2-methylpropan-2-yl moiety
Preparation Methods
The synthesis of 1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-4-nitrobenzene with 1-chloro-2-methylpropan-2-thiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product after purification .
Industrial production methods may involve the direct chlorination of 4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. This method allows for large-scale production of the compound with high yield and purity .
Chemical Reactions Analysis
1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the benzene ring is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the chlorine atoms can participate in halogen bonding interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
1-Chloro-4-[(1-chloro-2-methylpropan-2-yl)sulfanyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-(chloromethyl)benzene: This compound has a similar benzene ring structure but lacks the sulfanyl group, resulting in different chemical reactivity and applications.
1-Chloro-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group instead of the sulfanyl group imparts different electronic properties and reactivity to the compound.
1-Chloro-4-(2-chloropropan-2-yl)benzene:
The uniqueness of this compound lies in its combination of a sulfanyl group and a chlorinated benzene ring, which provides distinct chemical and biological properties.
Properties
CAS No. |
43215-67-4 |
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Molecular Formula |
C10H12Cl2S |
Molecular Weight |
235.17 g/mol |
IUPAC Name |
1-chloro-4-(1-chloro-2-methylpropan-2-yl)sulfanylbenzene |
InChI |
InChI=1S/C10H12Cl2S/c1-10(2,7-11)13-9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3 |
InChI Key |
CLWQKRSRPPCTCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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